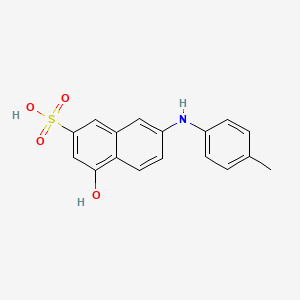
4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the correct substitution patterns . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Análisis De Reacciones Químicas
4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and toluidino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid exerts its effects is primarily through its interaction with proteins and other biomolecules. The compound’s fluorescent properties allow it to bind to specific molecular targets, enabling the study of molecular dynamics and interactions. The pathways involved often include binding to hydrophobic regions of proteins, leading to changes in fluorescence that can be measured and analyzed .
Comparación Con Compuestos Similares
4-Hydroxy-7-p-toluidino-2-naphthalenesulfonic acid can be compared with other similar compounds such as:
6-p-Toluidino-2-naphthalenesulfonic acid: Another fluorescent probe used for similar applications.
2-Naphthalenesulfonic acid: A simpler compound with fewer functional groups, used in different contexts.
The uniqueness of this compound lies in its specific functional groups that provide distinct fluorescent properties and binding capabilities .
Propiedades
Fórmula molecular |
C17H15NO4S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-hydroxy-7-(4-methylanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15NO4S/c1-11-2-4-13(5-3-11)18-14-6-7-16-12(8-14)9-15(10-17(16)19)23(20,21)22/h2-10,18-19H,1H3,(H,20,21,22) |
Clave InChI |
ZGYORVJCTDDDCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


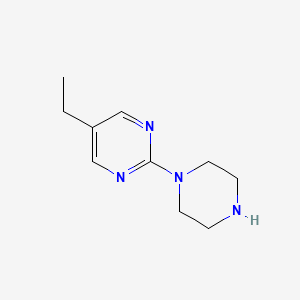
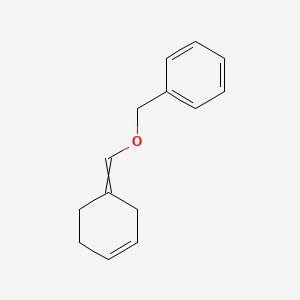
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
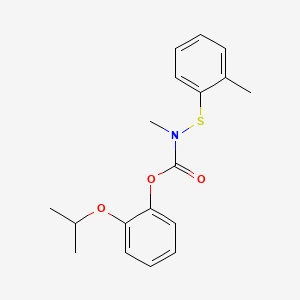
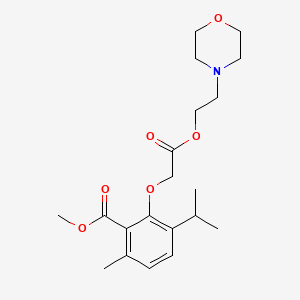
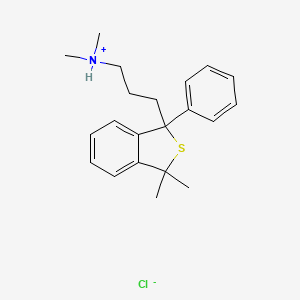
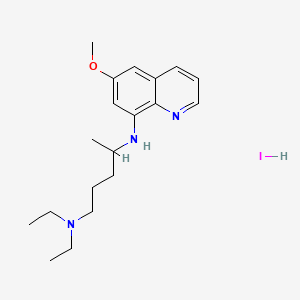
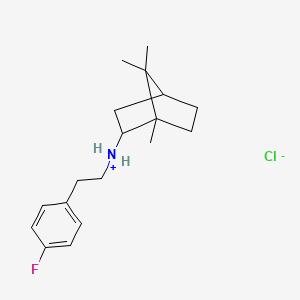
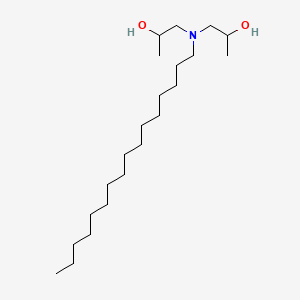
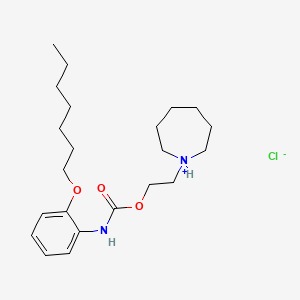
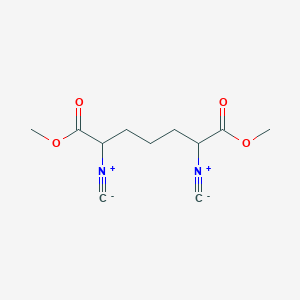
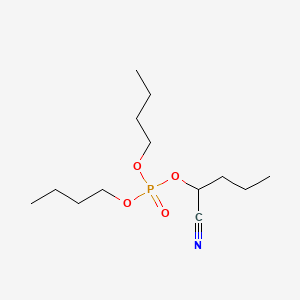
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
